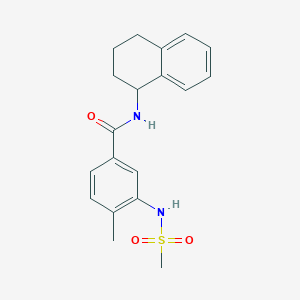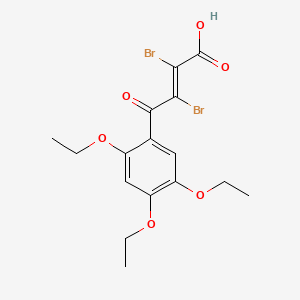
(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid is an organic compound characterized by its unique structure, which includes bromine atoms, a ketone group, and a triethoxy-substituted phenyl ring. This compound is of interest in various fields of research due to its potential chemical reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid typically involves the bromination of a precursor compound followed by further functionalization. One common method involves the bromination of 4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research may explore its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which (E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid exerts its effects depends on its interactions with molecular targets. The bromine atoms and the ketone group may play crucial roles in its reactivity, potentially interacting with enzymes or receptors in biological systems. The exact pathways involved would require detailed studies, including computational modeling and experimental validation.
類似化合物との比較
Similar Compounds
3-Methoxyphenylboronic acid: Another compound with a methoxy-substituted phenyl ring, used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its triethoxy-substituted phenyl ring and the presence of two bromine atoms make it particularly interesting for further research and development.
特性
IUPAC Name |
(E)-2,3-dibromo-4-oxo-4-(2,4,5-triethoxyphenyl)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br2O6/c1-4-22-10-8-12(24-6-3)11(23-5-2)7-9(10)15(19)13(17)14(18)16(20)21/h7-8H,4-6H2,1-3H3,(H,20,21)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXWKERGSBLUNE-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)C(=C(C(=O)O)Br)Br)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)/C(=C(/C(=O)O)\Br)/Br)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
![2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7701892.png)
![N-(3-methoxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B7701901.png)
![2-Nitro-N-[(oxolan-2-YL)methyl]-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline](/img/structure/B7701902.png)
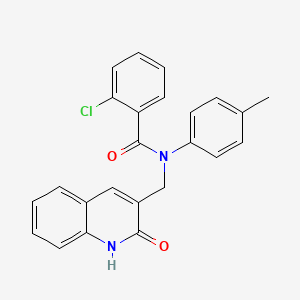
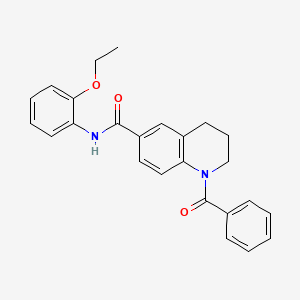
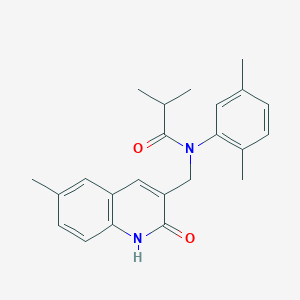
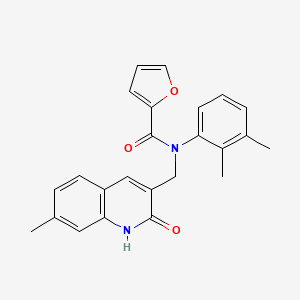
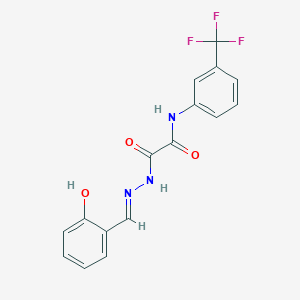
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)

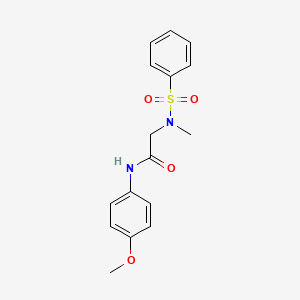
![N-(4-chlorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B7701952.png)
